molecular formula C14H19NO3 B3038584 Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 866615-08-9

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B3038584
CAS No.: 866615-08-9
M. Wt: 249.3 g/mol
InChI Key: LGJNBRYQEIZFMK-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 866615-08-9) is a piperidine derivative of high interest in medicinal and organic chemistry research. This compound serves as a versatile chemical building block and key synthetic intermediate for the development of more complex molecules . Its structure features a protected amine (Cbz group) and a hydroxy group, making it a valuable scaffold for constructing potential pharmacologically active agents. This piperidine derivative is related to a class of N-substituted piperidine compounds that have been investigated as potential inhibitors of the enzyme steroid-5α-reductase . This enzyme is a recognized therapeutic target for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia, highlighting the compound's relevance in early-stage drug discovery research . Product Identification: • CAS Number: 866615-08-9 • Molecular Formula: C 14 H 19 NO 3 • Molecular Weight: 249.31 g/mol • SMILES: CC1CC(O)CCN1C(=O)OCC2=CC=CC=C2 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Hazard Statements Apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJNBRYQEIZFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Benzyl 4-Hydroxy-2-Methylpiperidine-1-Carboxylate

Route 1: Direct Esterification of 4-Hydroxy-2-Methylpiperidine

The most straightforward method involves reacting 4-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. This route mirrors the synthesis of analogous piperidine carboxylates, such as benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, as documented in industrial patents.

Reaction Mechanism:

  • Base Activation: A base (e.g., triethylamine) deprotonates the hydroxyl group of 4-hydroxy-2-methylpiperidine, forming a nucleophilic alkoxide.
  • Electrophilic Attack: Benzyl chloroformate reacts with the alkoxide, replacing the chloride leaving group to form the benzyl ester.

Procedure:

  • Dissolve 4-hydroxy-2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add triethylamine (1.2 eq) dropwise at 0–5°C under nitrogen.
  • Introduce benzyl chloroformate (1.1 eq) slowly.
  • Stir at room temperature for 12–18 hours.
  • Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate gradient).

Yield: 70–85% (theoretical), depending on purity of starting material.

Route 2: Multi-Step Synthesis from 2-Methyl-4-Piperidone

For cases where 4-hydroxy-2-methylpiperidine is unavailable, a multi-step approach from 2-methyl-4-piperidone is feasible:

Step 1: Reduction of 2-Methyl-4-Piperidone

  • Reduce 2-methyl-4-piperidone to 4-hydroxy-2-methylpiperidine using sodium borohydride (NaBH₄) in methanol.
    • Conditions: 0°C to room temperature, 4 hours.
    • Yield: 90–95%.

Step 2: Esterification

  • Follow the procedure in Route 1 to obtain the final product.

Experimental Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates. Protic solvents (e.g., methanol) are avoided to prevent ester hydrolysis.

Stoichiometric Ratios

A 10% excess of benzyl chloroformate (1.1 eq) ensures complete conversion of the piperidine derivative, minimizing unreacted starting material.

Temperature Control

Maintaining 0–5°C during reagent addition mitigates exothermic side reactions. Subsequent stirring at room temperature balances reactivity and selectivity.

Purification Techniques

  • Column Chromatography: Gradient elution (hexane:ethyl acetate, 9:1 to 1:1) resolves the product from byproducts.
  • Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >98% purity.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for this compound Synthesis
Parameter Route 1 (Direct) Route 2 (Multi-Step)
Starting Material Cost Moderate Low
Reaction Steps 1 2
Total Yield 70–85% 65–75%
Purity >95% >90%
Scalability High Moderate

Key Insight: Route 1 is preferred for industrial-scale production due to fewer steps and higher yield, while Route 2 offers flexibility for laboratories lacking specialty piperidine derivatives.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • Benzyl aromatic protons: δ 7.25–7.40 (m, 5H).
    • Piperidine CH₂ groups: δ 3.45–4.10 (m, 4H).
    • Hydroxyl proton: δ 2.80 (s, 1H, exchanges with D₂O).
  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon: δ 155.2.
    • Quaternary carbons: δ 68.5 (C-4), 45.3 (C-2).

Mass Spectrometry (MS)

  • ESI-MS: m/z 264.2 [M+H]⁺ (calculated for C₁₄H₁₉NO₃: 263.3).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 30–50% compared to batch processes, enhancing throughput and safety.

Waste Management

  • Solvent Recovery: Distillation reclaims >90% of DCM for reuse.
  • Byproduct Utilization: Triethylamine hydrochloride byproduct is neutralized for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of a piperidine derivative without the hydroxyl group .

Scientific Research Applications

Medicinal Chemistry

BMPC serves as a building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to be modified to create derivatives with enhanced therapeutic properties. Notably, it is being investigated for potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Organic Synthesis

The compound is utilized as an intermediate in the preparation of more complex molecules. Its functional groups facilitate various chemical reactions, including:

  • Oxidation : Converting the hydroxyl group into ketones or aldehydes.
  • Reduction : Modifying carboxylate groups into alcohols.
  • Substitution Reactions : Allowing for the introduction of different functional groups to tailor properties for specific applications.

Biological Studies

BMPC is studied for its effects on biological systems, particularly its interactions with enzymes and receptors. Research indicates that it may act as an inhibitor or activator of specific molecular targets, influencing cellular signaling pathways and neurotransmitter release.

Case Study 1: Drug Development

In recent studies, BMPC has been evaluated as a potential lead compound for developing new drugs targeting diseases such as depression and anxiety. Research has shown that derivatives of BMPC exhibit selective activity on serotonin receptors, suggesting a pathway for therapeutic application.

Case Study 2: Chemical Biology

A study explored the use of BMPC in chemical biology to understand the structure-activity relationship (SAR) of piperidine derivatives. The findings indicated that modifications to the benzyl group significantly altered the biological activity, highlighting the importance of structural diversity in drug design.

Industrial Applications

In industrial settings, BMPC is employed in the production of specialty chemicals and pharmaceuticals. Its role as a precursor in synthetic pathways enhances efficiency in manufacturing processes, particularly through continuous flow methods that improve yield and product consistency.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Hydroxyl vs. Methyl vs. Bulkier Groups: The tert-butyl group in (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Implications for Research and Development

The structural diversity of these analogs underscores their utility in drug discovery:

  • Targeted Modifications : Introducing fluorine or pyridine rings (as in and ) can optimize pharmacokinetics or receptor binding.
  • Safety Considerations : Compounds with incomplete toxicity profiles (e.g., ) warrant rigorous preclinical evaluation.
  • Synthetic Flexibility : The benzyl ester group serves as a protective moiety, enabling selective deprotection during multi-step syntheses .

Biological Activity

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate (BMPC) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

BMPC belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The specific structure of BMPC includes a benzyl group and a hydroxyl substitution, which are critical for its biological activity. Recent synthetic approaches have focused on improving yield and purity through various chemical reactions, including acylation and cyclization methods.

Anticancer Properties

BMPC has shown promising results in anticancer research. Studies indicate that derivatives of piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to BMPC have been reported to induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

BMPC and its derivatives have been evaluated for their inhibitory effects on enzymes relevant to cancer progression and neurodegenerative diseases. Notably, compounds with piperidine moieties have demonstrated dual inhibition of cholinesterases, which are crucial in Alzheimer's disease treatment . This dual action enhances their therapeutic potential by addressing multiple pathways involved in disease progression.

Case Studies

  • Cytotoxicity in Tumor Models : A study assessed the cytotoxic effects of BMPC derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could significantly reduce cell viability compared to control groups, suggesting their potential as anticancer agents.
  • Cholinesterase Inhibition : Research on BMPC analogs revealed their capacity to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy. The binding affinity was evaluated using molecular docking studies, showing promising interactions with the active sites of these enzymes .

Pharmacological Profiles

The pharmacological profiles of BMPC derivatives reveal a broad spectrum of activity:

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
Cholinesterase inhibitionAChE and BuChE inhibition
PD-L1 antagonistDisruption of PD-1/PD-L1 binding

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis data for this compound are limited, analogous piperidine carboxylates (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized via coupling reactions using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:
  • Substrate Preparation : Start with 4-hydroxy-2-methylpiperidine.
  • Acylation : React with benzyl chloroformate at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of substrate to benzyl chloroformate) to maximize yield .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate):
  • Handling : Use PPE (nitrile gloves, chemical goggles, lab coat) in a fume hood. Avoid skin/eye contact due to potential irritation .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or oxidizers .
  • Stability Monitoring : Conduct periodic NMR (¹H, ¹³C) or HPLC analysis to detect degradation (e.g., free hydroxyl group formation) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) should show peaks for the benzyl group (δ 7.3–7.4 ppm, multiplet), piperidine protons (δ 3.5–4.2 ppm for carboxylate-CH₂), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
  • Mass Spectrometry : ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₁₇NO₃).
  • HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed to study steric effects of the 2-methyl substituent?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement . Determine puckering parameters (Cremer-Pople coordinates) to quantify ring distortion caused by the methyl group .
  • Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to compare chair, boat, and twist-boat conformers. Analyze energy barriers (<5 kcal/mol suggests flexibility) .
  • Dynamic NMR : At variable temperatures (e.g., –60°C to 25°C), observe splitting of piperidine proton signals to detect ring inversion .

Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, inconsistent IC₅₀ values may arise from assay variability (e.g., cell line differences) .
  • Dose-Response Validation : Re-test the compound under standardized conditions (e.g., HepG2 cells, 48-hour incubation) with positive controls (e.g., doxorubicin) .
  • SAR Studies : Synthesize analogs (e.g., 2-ethyl or 4-methoxy derivatives) to isolate the impact of substituents on activity .

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed for this compound?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane, DCM/pentane) to improve crystal growth. Slow evaporation at 4°C is preferred .
  • Cryoprotection : For X-ray studies, soak crystals in Paratone-N oil to prevent ice formation during cooling .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Process data with SHELXD for phase determination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate

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